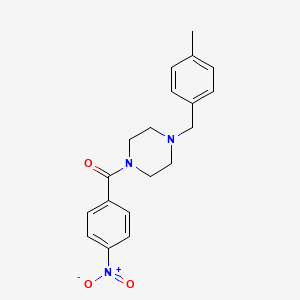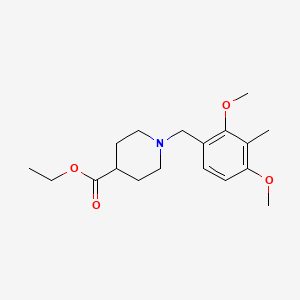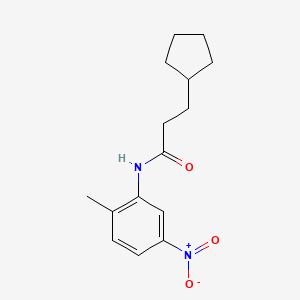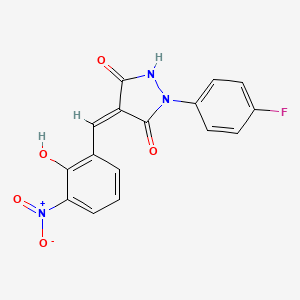
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide, also known as MTA, is a compound that has been extensively studied for its potential as an anticancer agent. MTA belongs to the class of compounds known as acrylamides, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may alter the expression of genes involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been shown to inhibit the expression of proteins involved in cell cycle regulation, such as cyclin D1 and CDK4. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
实验室实验的优点和局限性
One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide in lab experiments is its specificity for HDAC inhibition, which may reduce off-target effects. However, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide is also known to be relatively unstable and may require careful handling and storage. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to have low solubility in water, which may limit its use in certain experiments.
未来方向
Future research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may focus on improving its stability and solubility, as well as exploring its potential as a combination therapy with other anticancer agents. In addition, further studies may be needed to fully understand the mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide and its potential for use in clinical settings.
合成方法
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 2-nitrobenzaldehyde followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and isolation steps.
科学研究应用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide can induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. In vivo studies have also shown promising results, with N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide inhibiting tumor growth and metastasis in animal models.
属性
IUPAC Name |
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-8-14-15-12(20-8)13-11(17)7-6-9-4-2-3-5-10(9)16(18)19/h2-7H,1H3,(H,13,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYMBJFUQKLOQB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)




![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)
